molecular formula C14H19NO3 B2462949 Ethyl 4-benzylmorpholine-3-carboxylate CAS No. 106910-85-4; 1219383-86-4

Ethyl 4-benzylmorpholine-3-carboxylate

Cat. No.: B2462949
CAS No.: 106910-85-4; 1219383-86-4
M. Wt: 249.31
InChI Key: XVXRZXOBIJTJTR-UHFFFAOYSA-N
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Description

Ethyl 4-benzylmorpholine-3-carboxylate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure features a morpholine ring, a heterocycle recognized for its significant utility in drug discovery, particularly for the central nervous system (CNS) . The morpholine ring possesses a well-balanced lipophilic-hydrophilic profile and a weak basicity that can enhance a molecule's solubility and its ability to cross the blood-brain barrier (BBB), a critical requirement for compounds targeting the CNS . This makes derivatives containing this scaffold highly relevant for the design and synthesis of potential therapeutics for neurodegenerative diseases, mood disorders, and pain management . Furthermore, ester compounds, in general, are pivotal in medicinal chemistry for probing biological activity and are often investigated for their analgesic and anti-inflammatory properties in preclinical research . As such, this compound serves as a versatile building block for the development of novel therapeutic agents and for exploring new synthetic pathways in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRZXOBIJTJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Storage
This compound 1219383-86-4 C₁₄H₁₉NO₃ 249.31 Morpholine, benzyl, ethyl ester 95%; sealed, 2–8°C
Mthis compound 212650-44-7 C₁₃H₁₇NO₃ 235.28 Morpholine, benzyl, methyl ester N/A
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 106973-36-8 C₁₂H₁₃NO₄ 247.24 Morpholine, benzyl, carboxylic acid N/A
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate 952183-09-4 C₁₉H₁₅NO₅ 337.33 Isoxazole, phenoxybenzoyl, ethyl ester N/A

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 4-benzylmorpholine-3-carboxylate?

  • Methodology : Synthesis typically involves multi-step functionalization of morpholine derivatives. For example:

  • Substitution reactions : Use nucleophilic reagents (e.g., amines, thiols) or electrophilic agents (e.g., benzyl halides) to introduce the benzyl group at the morpholine nitrogen.
  • Esterification : Ethyl ester formation via carbodiimide-mediated coupling or acid-catalyzed esterification of the carboxylic acid precursor.
  • Key reagents : LiAlH₄ or NaBH₄ for selective reductions, and PCC/KMnO₄ for oxidations .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :

  • NMR : Assign peaks for the morpholine ring (δ ~3.5–4.5 ppm for N-CH₂), benzyl protons (δ ~7.2–7.4 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Mercury software can visualize crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies of this compound be resolved?

  • Approach :

  • Packing similarity analysis : Use Mercury’s Materials Module to compare crystal packing motifs with analogs (e.g., mthis compound) and identify polymorphism .
  • Twinned data refinement : Apply SHELXL’s twin refinement tools for cases of pseudo-merohedral twinning or disorder .
  • Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen-bond geometry with Mogul/PLATON validation tools .

Q. How can reaction yields be optimized for the synthesis of this compound?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuCl₂) for coupling steps.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
  • Temperature gradients : Use microwave-assisted synthesis for accelerated kinetics in cyclization steps.
    • Case Study : In related quinoline carboxylate syntheses, Cs₂CO3 as a base improved yields by 20–30% in SNAr reactions .

Q. How do structural modifications (e.g., substituent variations) impact the bioactivity of morpholine-3-carboxylate derivatives?

  • Comparative Analysis :

  • Functional group effects : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity and target binding .
  • Ester vs. carboxylic acid : Ethyl esters enhance membrane permeability compared to free acids, as seen in anti-inflammatory quinoline analogs .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with enzyme inhibition (e.g., COX-2, CYP450) .

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